molecular formula C18H13F3N2O2 B13772731 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- CAS No. 73283-28-0

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-

Cat. No.: B13772731
CAS No.: 73283-28-0
M. Wt: 346.3 g/mol
InChI Key: LXUDQXDWTCJOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- would depend on its specific interactions with biological targets. Generally, quinazolinones are known to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the additional functional groups.

    3-(4-methylphenyl)-4(3H)-quinazolinone: Lacks the trifluoromethyl group.

    2-(3,3,3-trifluoro-2-oxopropyl)-4(3H)-quinazolinone: Lacks the methylphenyl group.

Uniqueness

The presence of both the methylphenyl and trifluoromethyl groups in 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique

Properties

CAS No.

73283-28-0

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C18H13F3N2O2/c1-11-6-8-12(9-7-11)23-16(10-15(24)18(19,20)21)22-14-5-3-2-4-13(14)17(23)25/h2-9H,10H2,1H3

InChI Key

LXUDQXDWTCJOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.